4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile
CAS No.: 1190310-69-0
Cat. No.: VC2833229
Molecular Formula: C8H4IN3
Molecular Weight: 269.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190310-69-0 |
|---|---|
| Molecular Formula | C8H4IN3 |
| Molecular Weight | 269.04 g/mol |
| IUPAC Name | 4-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |
| Standard InChI | InChI=1S/C8H4IN3/c9-7-3-5(4-10)12-8-6(7)1-2-11-8/h1-3H,(H,11,12) |
| Standard InChI Key | XJPUOSRBTJCEQA-UHFFFAOYSA-N |
| SMILES | C1=CNC2=NC(=CC(=C21)I)C#N |
| Canonical SMILES | C1=CNC2=NC(=CC(=C21)I)C#N |
Introduction
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is influenced by its structural features, particularly the presence of the iodine atom and cyano group. The compound can undergo various chemical transformations, including hydrolysis of the cyano group to form the corresponding carboxylic acid derivative.
The iodine substituent at position 4 provides a reactive site for various coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions are particularly valuable for creating diverse structural analogs for structure-activity relationship studies in drug discovery efforts. The presence of the pyrrole NH group also offers opportunities for N-substitution reactions, further expanding the chemical space that can be explored with this scaffold.
Structural Comparisons with Related Compounds
The structural features of 4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile can be better understood by comparing it with related compounds. The base structure, 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, lacks the iodine substituent at position 4, while 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has a bromine atom instead of iodine at the same position .
The presence of different halogen substituents (iodine, bromine, fluorine) at various positions of the pyrrolopyridine scaffold significantly affects the compounds' biological activities and chemical properties. For instance, the larger atomic radius and lower electronegativity of iodine compared to bromine or fluorine result in different bond lengths, bond strengths, and electronic distributions, which in turn affect molecular interactions with biological targets .
Biological Activity and Applications
Mechanism of Action
4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile and its derivatives have been explored for their biological activities, particularly in the context of cancer therapy. The primary mechanism of action appears to be related to the inhibition of fibroblast growth factor receptors (FGFRs) .
FGFRs are a family of receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, migration, and survival. Abnormal activation of FGFR signaling pathways has been implicated in the development and progression of various types of cancer. By inhibiting FGFRs, compounds like 4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile can potentially disrupt these aberrant signaling pathways and exert anticancer effects .
Research Findings
Recent studies have highlighted the potential of pyrrolopyridine derivatives, including those similar to 4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, as inhibitors of FGFRs. These compounds can induce apoptosis in cancer cells and inhibit their proliferation, migration, and invasion .
The structural modifications of these compounds, including the presence of iodine and cyano groups, play a crucial role in their biological activity. Structure-activity relationship studies have shown that the nature and position of substituents on the pyrrolopyridine scaffold significantly affect binding affinity and selectivity for different FGFR subtypes .
Table 2 summarizes some key research findings related to pyrrolopyridine derivatives and their biological activities.
These research findings suggest that 4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile and related compounds have significant potential as anticancer agents, particularly for tumors driven by aberrant FGFR signaling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume